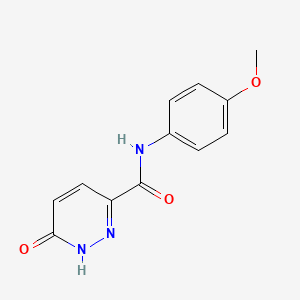

N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Descripción

Propiedades

IUPAC Name |

N-(4-methoxyphenyl)-6-oxo-1H-pyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O3/c1-18-9-4-2-8(3-5-9)13-12(17)10-6-7-11(16)15-14-10/h2-7H,1H3,(H,13,17)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFGBBZYDPILOCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=NNC(=O)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through a cyclization reaction involving hydrazine and a β-diketone.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction, where a methoxy-substituted phenyl halide reacts with the pyridazine ring.

Carboxamide Formation: The carboxamide group is introduced through the reaction of the intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to enhance the efficiency of the reactions.

Análisis De Reacciones Químicas

Types of Reactions: N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be used to convert the compound to its corresponding amine or alcohol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridazine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines, alcohols, and halides can be used in substitution reactions, often facilitated by bases like triethylamine (Et₃N).

Major Products Formed:

Oxidation Products: Higher oxidation state derivatives, such as N-oxide derivatives.

Reduction Products: Amines or alcohols, depending on the specific reduction conditions.

Substitution Products: Derivatives with various functional groups, such as alkyl or aryl groups.

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features may allow it to interact with specific biological targets.

Medicine: N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide may have therapeutic potential. It could be explored for its pharmacological properties, such as anti-inflammatory, analgesic, or anticancer activities.

Industry: In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mecanismo De Acción

The mechanism by which N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparación Con Compuestos Similares

Key Observations :

- The target compound lacks alkyl or bulky substituents on the pyridazinone core, which may enhance solubility compared to methylated analogs like the compound in .

- The 4-methoxy group on the phenyl ring distinguishes it from dimethyl-substituted derivatives (e.g., ), which exhibit increased hydrophobicity.

- More complex analogs (e.g., ) incorporate phenoxy and phenyl groups, likely improving target binding but complicating synthesis.

Analytical Characterization

- HRMS : Fluorinated analogs (e.g., compound 25 in ) show precise mass matches (e.g., m/z 554.2225 observed vs. 554.2210 calculated). The target compound’s HRMS would align with its molecular formula (C₁₂H₁₁N₃O₃, [M+H]+ = 246.0878).

- NMR : Aliphatic peaks in analogs () are often obscured by DMSO signals, suggesting the need for deuterated solvents or advanced techniques for unambiguous assignment.

Actividad Biológica

N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyridazine ring substituted with a 4-methoxyphenyl group and a carboxamide functional group. Its molecular formula is CHNO with a molecular weight of 234.22 g/mol. The structure is characterized by the following key features:

- Pyridazine Ring : A six-membered heterocyclic compound containing two nitrogen atoms.

- Methoxy Group : Enhances lipophilicity and may influence biological activity.

- Carboxamide Group : Often associated with increased solubility and interaction with biological targets.

Anti-inflammatory Properties

Research has indicated that derivatives of pyridazine compounds exhibit significant anti-inflammatory effects. For instance, studies have shown that related compounds inhibit the release of pro-inflammatory cytokines such as IL-6 and TNF-α in various cell lines, including J774A.1 macrophages. The mechanism appears to involve the inhibition of the NF-κB signaling pathway, which is crucial in inflammatory responses .

Antioxidant Activity

N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has also demonstrated antioxidant properties. Antioxidants are vital for neutralizing free radicals and reducing oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The presence of the methoxy group may enhance its ability to scavenge free radicals .

Cytotoxicity and Antitumor Activity

Preliminary studies suggest that this compound exhibits cytotoxic effects against certain cancer cell lines. The mechanism of action may involve inducing apoptosis or inhibiting cell proliferation. For example, related dihydropyridazine derivatives have been shown to possess selective cytotoxicity against human cancer cells while sparing normal cells .

Research Findings and Case Studies

| Study | Findings | Implications |

|---|---|---|

| Study 1 | Inhibition of IL-6 and TNF-α in J774A.1 cells | Potential for treating inflammatory diseases |

| Study 2 | Antioxidant activity in vitro | May protect against oxidative stress-related diseases |

| Study 3 | Cytotoxicity against cancer cell lines | Possible development as an anticancer agent |

The biological activities of N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can be attributed to several mechanisms:

- NF-κB Inhibition : By interfering with NF-κB activation, the compound reduces the expression of inflammatory cytokines.

- Free Radical Scavenging : The methoxy group enhances electron donation, allowing the compound to neutralize reactive oxygen species (ROS).

- Apoptosis Induction : It may activate intrinsic apoptotic pathways in cancer cells, leading to programmed cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.